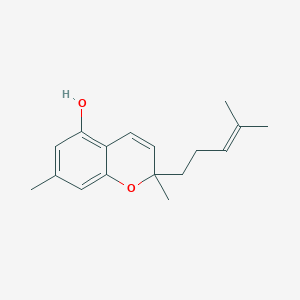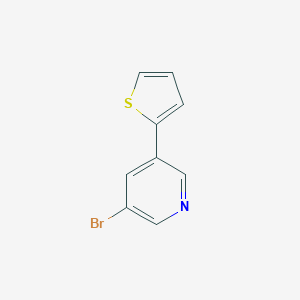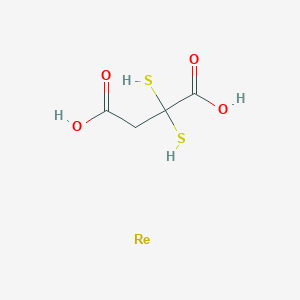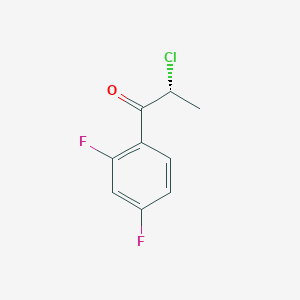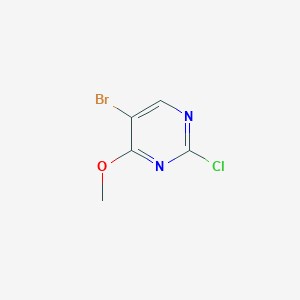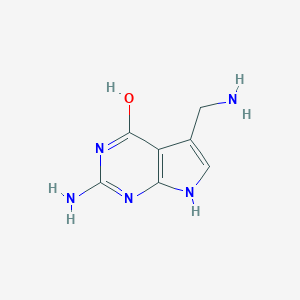
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is an organic compound characterized by the presence of a fluorine atom, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and acrylonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom and nitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
2-Fluoropyridine: Shares the pyridine ring and fluorine atom but lacks the nitrile group.
3-Pyridin-2-ylprop-2-enenitrile: Similar structure but without the fluorine atom.
2-Fluoro-3-pyridin-2-ylprop-2-enamide: Contains an amide group instead of a nitrile group.
Uniqueness: (E)-2-Fluoro-3-pyridin-2-ylprop-2-enenitrile is unique due to the combination of its fluorine atom, pyridine ring, and nitrile group, which confer distinct chemical and biological properties
Properties
CAS No. |
140137-15-1 |
|---|---|
Molecular Formula |
C8H5FN2 |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
(E)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5+ |
InChI Key |
SUHJVGJLQDTXKV-FNORWQNLSA-N |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C(\C#N)/F |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Synonyms |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


